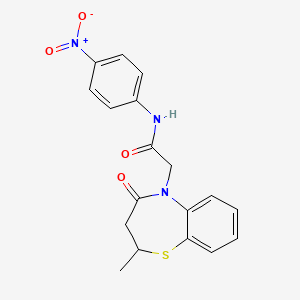![molecular formula C13H9ClN2OS2 B2960680 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-64-0](/img/structure/B2960680.png)
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique ring structure. It has a wide range of applications in scientific research, due to its wide range of biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione, which is then oxidized to the desired product using hydrogen peroxide and a catalyst.
Starting Materials
2-chlorobenzoyl isothiocyanate, 2-amino-4-methylthiophene, Hydrogen peroxide, Catalyst
Reaction
Step 1: Condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene in the presence of a base to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione., Step 2: Oxidation of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione using hydrogen peroxide and a catalyst to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Mechanism Of Action
The mechanism of action of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound binds to certain proteins, which then activates or inhibits certain biochemical pathways. This can lead to a variety of physiological effects, depending on the target protein.
Biochemical And Physiological Effects
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain proteins, which can lead to a decrease in inflammation. It has also been shown to have anti-tumor effects, and has been used in the treatment of certain types of cancer.
Advantages And Limitations For Lab Experiments
The main advantage of using 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound can be toxic in high doses, and should be handled with care.
Future Directions
There are a number of potential future directions for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of new drugs and drug delivery systems based on the compound. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its biochemical and physiological effects. Finally, further research could lead to the development of new methods for the synthesis of the compound.
Scientific Research Applications
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the body. It has also been used in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
7-(2-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQUUUVMRMDVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

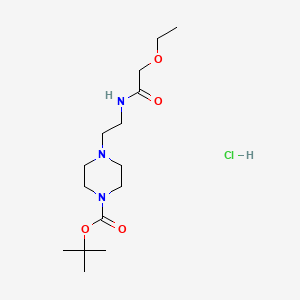
![Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2960600.png)
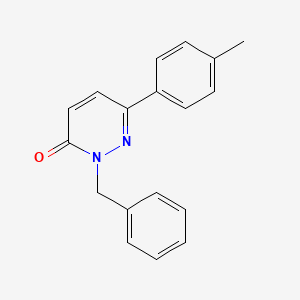
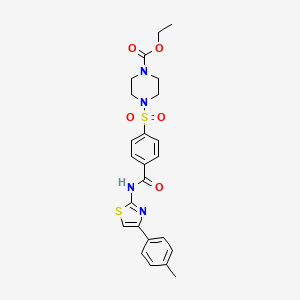

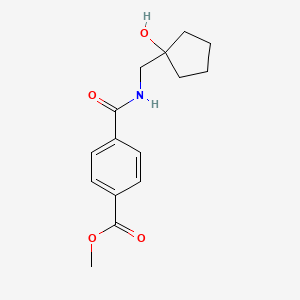
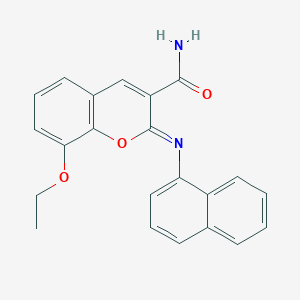
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)
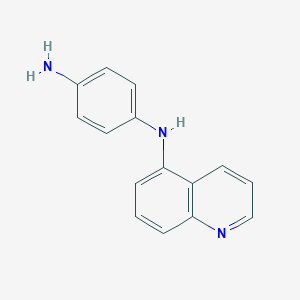
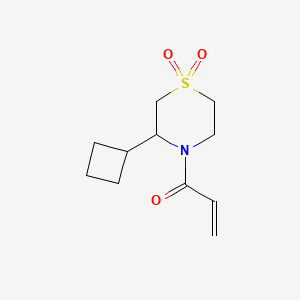
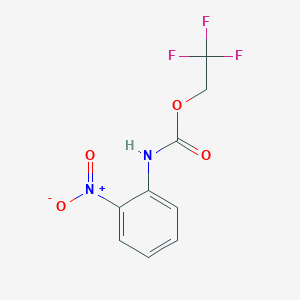
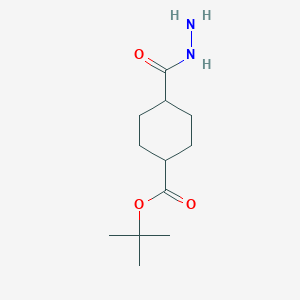
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)
